2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide
Description
2-(4-Chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone with a 4-chlorophenoxy group and a 6-methylpyridazinylamino-substituted phenyl ring.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-14-4-13-19(26-25-14)23-16-7-9-17(10-8-16)24-20(27)21(2,3)28-18-11-5-15(22)6-12-18/h4-13H,1-3H3,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYFIBYNLBPGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H19ClN2O
- Molecular Weight : 320.81 g/mol
The compound features a chlorophenoxy group, a pyridazin moiety, and a propanamide structure, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways. The presence of the chlorophenoxy group is known to enhance lipophilicity, potentially allowing for better membrane permeability and target interaction. Additionally, the pyridazine ring may play a role in modulating enzyme activities involved in inflammation and cell proliferation.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives with similar frameworks can induce apoptosis in cancer cells. For instance, compounds containing pyridazine moieties have been linked to significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells.
- Anti-inflammatory Effects : The mechanism often involves inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines.
- Nephrotoxicity Studies : Investigations into related chlorinated compounds suggest potential nephrotoxic effects, emphasizing the need for careful evaluation of toxicity profiles.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa cells | |
| Anti-inflammatory | Inhibits COX enzymes | |
| Nephrotoxicity | Potential nephrotoxic effects observed |
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of similar compounds, it was found that derivatives containing the pyridazine structure exhibited IC50 values ranging from 7.01 to 14.31 µM against various cancer cell lines. The mechanism involved disruption of microtubule dynamics leading to cell cycle arrest and apoptosis .
Case Study 2: Inflammatory Response Modulation
Research on related compounds demonstrated their efficacy in reducing inflammation markers in vitro. Specifically, treatment with these derivatives led to decreased levels of TNF-alpha and IL-6 in cultured macrophages . This suggests a potential therapeutic role in inflammatory diseases.
Toxicological Considerations
While the biological activities are promising, it is crucial to assess the toxicological profile thoroughly. Studies on chlorinated anilines indicate that nephrotoxicity could arise from oxidative stress mechanisms and renal bioactivation pathways . Therefore, further investigations into the safety and side effects of this compound are warranted.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds containing pyridazine derivatives in anticancer therapies. The presence of the 6-methylpyridazin-3-yl group in this compound suggests it may exhibit similar properties, as pyridazine derivatives have been associated with inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds with related structures have demonstrated significant activity against various cancer cell lines, including breast and colon cancer .
Anti-inflammatory Properties
Compounds with similar structural features have been recognized for their anti-inflammatory effects. The chlorophenoxy group is known to enhance the anti-inflammatory activity of certain drugs by modulating pathways involved in inflammation. This compound could potentially be developed as a non-steroidal anti-inflammatory drug (NSAID) or as an adjunct therapy for inflammatory diseases .
Agrochemical Applications
The chlorophenoxy group is commonly found in herbicides and pesticides. The structural similarity of this compound to known agrochemicals suggests that it may possess herbicidal or pesticidal properties. Research into related compounds indicates that they can effectively target specific weeds or pests while minimizing harm to crops .
Synthetic Pathways
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide can be achieved through several chemical reactions, including amide coupling and substitution reactions involving chlorinated phenols and pyridazine derivatives. Understanding these synthetic routes is crucial for developing efficient production methods for this compound and its analogs.
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Amide Coupling | 4-chlorophenol, 6-methylpyridazine derivative | Base, solvent | Desired amide |
| Substitution | Chlorinated phenol, alkyl halide | Heat, catalyst | Alkylated product |
Anticancer Studies
A notable study explored the anticancer effects of various pyrazole derivatives, which share structural similarities with the target compound. These derivatives were tested against multiple cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . This suggests that the target compound may also exhibit similar anticancer properties.
Inflammatory Response Modulation
In another study focusing on anti-inflammatory agents, compounds with similar functional groups were tested for their ability to inhibit cytokine production in vitro. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting that the target compound could be effective in treating conditions characterized by chronic inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. 2-(4-Chlorophenoxy)-2-methyl-N-{[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl}propanamide ()
- Key Differences: Replaces the pyridazinylamino group with a triazolothiadiazole ring.
- Such modifications are common in kinase inhibitors, suggesting divergent target selectivity compared to the pyridazine-based compound .
b. 2-Methyl-2-{[4-(methylsulfonyl)phenyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide (, Entry 306)
- Key Differences : Features dual sulfonyl groups and a trifluoromethylphenyl substituent.
- Impact: Sulfonyl groups increase polarity and electron-withdrawing effects, which may improve binding to targets like the CB2 receptor.
c. 2-(4-Chloro-2-methylphenoxy)-N-(3,4-dichlorophenyl)propanamide ()
- Key Differences: Contains a 3,4-dichlorophenyl amide and a 4-chloro-2-methylphenoxy group.
- The absence of a heterocyclic amino group limits polar interactions compared to the target compound .
Physicochemical Properties
- Lipophilicity : The target compound’s pyridazine ring may reduce logP compared to dichlorophenyl analogs (), balancing solubility and membrane penetration.
- Metabolic Stability : Heterocyclic amines (e.g., pyridazine, triazole) in and the target compound are less prone to rapid hydrolysis than simple amides () .
Q & A
Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-2-methyl-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)propanamide?
The synthesis typically involves multi-step reactions:
- Substitution reactions : Alkaline conditions for introducing aryloxy groups (e.g., chlorophenoxy) via nucleophilic aromatic substitution .
- Condensation reactions : Use of coupling agents (e.g., EDC/HOBt) to form amide bonds between intermediates like 4-((6-methylpyridazin-3-yl)amino)aniline and chlorophenoxy-substituted carboxylic acids .
- Reductive amination : For introducing the pyridazinylamino group under controlled pH and temperature .
- Purification : Recrystallization or column chromatography to isolate the final compound .
Q. How is the structural identity of this compound confirmed?
Key analytical methods include:
Q. What are the primary physicochemical properties critical for experimental design?
- Solubility : Influenced by the chlorophenoxy and pyridazinyl groups; typically requires polar aprotic solvents (e.g., DMSO) for in vitro assays .
- Stability : Susceptibility to hydrolysis at the amide bond under acidic/basic conditions necessitates pH-controlled storage .
- LogP : Estimated via HPLC to predict membrane permeability .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the final coupling step?
- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling of pyridazinyl intermediates .
- Temperature control : Maintain ≤60°C to prevent decomposition of heat-sensitive intermediates .
- Protective groups : Use Boc or Fmoc groups to prevent side reactions during amide bond formation .
- Yield comparison table :
| Condition | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| No catalyst | – | 25 | 12 |
| Pd(OAc) | 60 | 60 | 58 |
| CuI/1,10-phenanthroline | 80 | 80 | 34 |
Data adapted from multi-step syntheses in and .
Q. How do structural analogs compare in bioactivity, and what methodological approaches validate these differences?
- SAR studies : Replace the 6-methylpyridazinyl group with ethyl or hydrogen to assess potency shifts in enzyme inhibition assays .
- In vitro testing : Compare IC values against kinase targets (e.g., EGFR) using fluorescence polarization assays .
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) using AutoDock Vina .
Q. Example analog comparison :
| Compound Modification | Target IC (nM) | Solubility (mg/mL) |
|---|---|---|
| 6-Methylpyridazinyl (original) | 48 ± 3.2 | 0.12 |
| 6-Ethylpyridazinyl | 72 ± 5.1 | 0.09 |
| Pyridinyl (no methyl) | >1000 | 0.31 |
Data from and .
Q. How should researchers address contradictory data in cytotoxicity studies across cell lines?
- Assay standardization : Use identical cell passage numbers and culture conditions (e.g., RPMI vs. DMEM) .
- Impurity analysis : Characterize by HPLC to rule out batch-dependent contaminants .
- Pathway profiling : Perform RNA-seq to identify cell-line-specific expression of target proteins (e.g., apoptosis regulators) .
Q. What strategies are effective for improving metabolic stability in preclinical studies?
- Isotope labeling : Incorporate at the methyl group to track metabolic degradation via LC-MS .
- Prodrug design : Modify the amide to a esterase-sensitive prodrug for sustained release .
- Microsomal assays : Test stability in human liver microsomes (HLM) with/without CYP450 inhibitors .
Methodological Guidance
Q. What in silico tools are recommended for predicting drug-likeness and toxicity?
Q. How to design a robust SAR study for this compound?
- Scaffold diversification : Synthesize derivatives with variations in the chlorophenoxy, propanamide, or pyridazinyl groups .
- High-throughput screening : Test 100+ analogs against a panel of 20 kinases to identify selectivity trends .
- Data normalization : Express bioactivity as % inhibition relative to positive controls (e.g., staurosporine) .
Q. What experimental controls are critical in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
